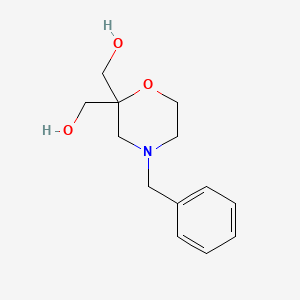
2,2-Morpholinedimethanol,4-(phenylmethyl)-
Cat. No. B8332493
M. Wt: 237.29 g/mol
InChI Key: UBOUBDCIUAWQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08603975B2
Procedure details


To a stirring suspension of lithium aluminum hydride (8.49 g) in THF (500 ml) was added diethyl 4-benzyl-3-oxomorpholine-2,2-dicarboxylate (25 g) under ice-cooled bath, and the mixture was stirred for 1 hour at room temperature. Then the whole was warmed up to 65° C. (inner temperature), and the mixture was stirred for 2 hours. The whole was cooled with ice-cooled bath, and water (8.5 ml) was added dropwise to the mixture. The whole was stirred for 15 minutes. 4 N NaOH (8.5 ml) was added to the mixture, and the whole was stirred for 15 minutes. Then water (25.5 ml) was added again to the mixture and the whole was stirred for 1 hour at room temperature. The white precipitate was filtered off, and the filtrate was concentrated under reduced pressure. The residue was dissolved in diisopropyl ether, and tritulated to yield white solid, which was collected by filteration to give (4-benzylmorpholine-2,2-diyl)dimethanol (10.3 g).


Name
diethyl 4-benzyl-3-oxomorpholine-2,2-dicarboxylate
Quantity
25 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:14]1[CH2:19][CH2:18][O:17][C:16]([C:25](OCC)=[O:26])([C:20](OCC)=[O:21])[C:15]1=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O.[OH-].[Na+]>C1COCC1>[CH2:7]([N:14]1[CH2:19][CH2:18][O:17][C:16]([CH2:20][OH:21])([CH2:25][OH:26])[CH2:15]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.49 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
diethyl 4-benzyl-3-oxomorpholine-2,2-dicarboxylate
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(OCC1)(C(=O)OCC)C(=O)OCC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
8.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
8.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
25.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then the whole was warmed up to 65° C. (inner temperature)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The whole was cooled with ice-
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The whole was stirred for 15 minutes
|
|
Duration
|
15 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the whole was stirred for 15 minutes
|
|
Duration
|
15 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the whole was stirred for 1 hour at room temperature
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The white precipitate was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in diisopropyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield white solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected by filteration
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)(CO)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 58.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
